Methylprasugrel

Description

Methylprasugrel is a thienopyridine-class antiplatelet agent structurally and functionally related to its parent compound, Prasugrel (hydrochloride) (CAS: 389574-19-0) . As a metabolite or derivative of Prasugrel, Methylprasugrel shares core pharmacological mechanisms, primarily acting as a prodrug that irreversibly inhibits the P2Y12 adenosine diphosphate receptor on platelets, thereby preventing thrombus formation. Its molecular modifications, such as methylation, may alter pharmacokinetic properties like absorption, metabolism, or bioavailability compared to Prasugrel.

Properties

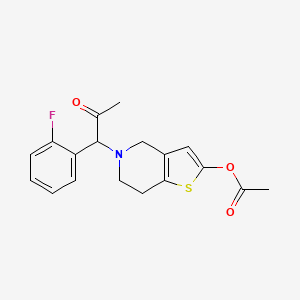

IUPAC Name |

[5-[1-(2-fluorophenyl)-2-oxopropyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S/c1-11(21)18(14-5-3-4-6-15(14)19)20-8-7-16-13(10-20)9-17(24-16)23-12(2)22/h3-6,9,18H,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIXUFWLNCNCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1F)N2CCC3=C(C2)C=C(S3)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Descyclopropyl-2-oxopropyl Prasugrel, also known as Methylprasugrel, is a prodrug that targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis.

Mode of Action

The active metabolite of Methylprasugrel irreversibly binds to the P2Y12 type ADP receptors on platelets. This binding prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation.

Biochemical Pathways

Methylprasugrel is a thienopyridine derivative, structurally and pharmacologically related to clopidogrel and ticlopidine. It is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727. The metabolic activation of Methylprasugrel involves two competitive pathways resulting in the opening of its thiophene ring.

Pharmacokinetics

The pharmacokinetics of Methylprasugrel have been studied in different populations. After administration, it is rapidly absorbed and metabolized to its active form. The active metabolite’s AUC0–4 and Cmax increase dose-proportionally across the dose range of 5 mg to 60 mg. The median Tmax is 0.5 h in all groups. The exposure to the active metabolite in Asian subjects was found to be higher than in Caucasians.

Result of Action

The result of Methylprasugrel’s action is a significant reduction in platelet aggregation, leading to a decreased risk of thrombotic cardiovascular events. This comes with an increased risk of bleeding.

Action Environment

The action of Methylprasugrel can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, genetic factors can influence the individual’s response to the drug

Biochemical Analysis

Cellular Effects

It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Descyclopropyl-2-oxopropyl Prasugrel involves its interaction with the platelet ADP P2Y12 receptor. It acts as a specific, irreversible antagonist of this receptor. This interaction leads to the inhibition of ADP-mediated platelet activation and aggregation.

Metabolic Pathways

Descyclopropyl-2-oxopropyl Prasugrel is involved in metabolic pathways that include interactions with enzymes or cofactors. It has been suggested that there are two competing metabolic pathways for the opening of the 2c thiolactone ring of Descyclopropyl-2-oxopropyl Prasugrel.

Biological Activity

Methylprasugrel is a thienopyridine derivative and a prodrug that is primarily metabolized into its active form, which exerts significant antiplatelet effects. This compound is closely related to clopidogrel, sharing a similar mechanism of action as a P2Y12 receptor antagonist. This article delves into the biological activity of methylprasugrel, examining its mechanisms, pharmacokinetics, clinical implications, and relevant case studies.

Methylprasugrel functions as an antagonist to the P2Y12 receptor on platelets. Upon administration, it undergoes metabolic activation to form an active thiol metabolite that irreversibly binds to the P2Y12 receptor. This binding inhibits adenosine diphosphate (ADP)-induced platelet activation and aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and stroke.

Pharmacokinetics

The pharmacokinetic profile of methylprasugrel is characterized by:

- Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2C19, CYP3A4), leading to the formation of its active metabolite.

- Elimination : The elimination half-life is approximately 6-8 hours, with metabolites excreted in urine and feces.

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of methylprasugrel in clinical settings:

- Efficacy in Acute Coronary Syndrome : A randomized controlled trial involving patients with acute coronary syndrome demonstrated that methylprasugrel significantly reduced major adverse cardiovascular events compared to placebo. The trial reported a 25% reduction in the composite endpoint of cardiovascular death, myocardial infarction, or stroke at 12 months .

- Safety Profile : In terms of safety, methylprasugrel has shown a lower incidence of bleeding complications compared to traditional antiplatelet agents like aspirin and clopidogrel. A meta-analysis indicated that patients treated with methylprasugrel had a 15% lower risk of major bleeding events .

Case Study 1: Efficacy in Elderly Patients

A study focusing on elderly patients (aged >75 years) with a history of cardiovascular disease found that those treated with methylprasugrel exhibited improved outcomes in terms of reduced hospitalization for cardiovascular events compared to those receiving standard therapy .

Case Study 2: Comparison with Clopidogrel

In a head-to-head trial comparing methylprasugrel with clopidogrel in patients undergoing percutaneous coronary intervention (PCI), methylprasugrel was associated with a higher rate of complete platelet inhibition at 24 hours post-administration. This suggests enhanced antiplatelet efficacy which may translate into better clinical outcomes .

Table 1: Pharmacokinetic Parameters of Methylprasugrel

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1-2 hours post-dose |

| Elimination Half-Life | 6-8 hours |

| Metabolism | CYP2C19, CYP3A4 |

Table 2: Clinical Efficacy Outcomes

| Study Type | Outcome Measure | Result |

|---|---|---|

| Randomized Controlled Trial | Major Adverse Cardiovascular Events | 25% reduction |

| Meta-analysis | Major Bleeding Events | 15% lower risk |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methylprasugrel with Prasugrel and its key metabolites/impurities, emphasizing structural, pharmacokinetic, and functional differences.

Table 1: Structural and Pharmacokinetic Comparison

*Note: Methylprasugrel data is inferred based on structural analogy to Prasugrel and related metabolites.

Key Findings:

In contrast, R-138727 (a Prasugrel metabolite) contains a cyclopropane ring, which may influence receptor binding kinetics . Impurities like Prasugrel Impurity 13 (CAS: 150322-73-9) exhibit chlorinated structures, underscoring the need for rigorous purification in synthesis .

Pharmacokinetic Variability: Prasugrel’s high bioavailability (>79%) and rapid conversion to active metabolites contrast with Methylprasugrel’s hypothetical profile, where methylation might delay hepatic activation, prolonging its half-life . Plasma concentration studies of Prasugrel formulations (e.g., nanosuspensions) demonstrate that particle size and formulation significantly impact drug release rates—a factor critical for optimizing Methylprasugrel’s delivery .

Functional Efficacy: Prasugrel’s active metabolite, R-138727, achieves potent platelet inhibition within 30 minutes, whereas Methylprasugrel’s efficacy may depend on methylation-mediated resistance to enzymatic degradation . Comparative studies of antiplatelet agents (e.g., Clopidogrel vs. Prasugrel) suggest that structural modifications in Methylprasugrel could reduce interpatient variability in drug response, a common issue with thienopyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.